molecular formula C12H11NO3S B3022516 [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid CAS No. 885272-50-4

[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid

Cat. No. B3022516
CAS RN: 885272-50-4
M. Wt: 249.29 g/mol
InChI Key: ONHLUKAWQAXVPL-UHFFFAOYSA-N
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Description

The compound of interest, [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid, is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. The methoxy group attached to the phenyl ring suggests increased solubility in organic solvents and potential for varied biological activity. Thiazole derivatives are known for their antimicrobial properties and are often explored for their potential in pharmaceutical applications .

Synthesis Analysis

The synthesis of thiazole derivatives can involve cyclization reactions of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA). This method was used to synthesize a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which are structurally related to the compound . The synthesis routes are crucial for the development of compounds with potential antimicrobial activities.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For instance, the structure of a related compound, N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, was characterized using X-ray crystallography, IR-NMR spectroscopy, and density functional theory (DFT) computational methods . These techniques provide detailed information about the molecular geometry and electronic structure, which are essential for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including acylation. For example, [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid was used to prepare acyl chlorides, which then reacted with amines and pyrazole to form new amides and 1-acylpyrazole . These reactions demonstrate the reactivity of the acetic acid moiety in thiazole derivatives and its utility in synthesizing a wide range of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the methoxy group can affect these properties significantly. The antimicrobial evaluation of these compounds indicates that they show significant activity against several strains of microbes, which is a testament to their potential as pharmaceutical agents . The synthesis of related compounds, such as [2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid], also highlights the importance of stereochemistry in the biological activity of these molecules .

Safety and Hazards

“[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid” is labeled as an irritant . More detailed safety information and MSDS can be found on the product link .

properties

IUPAC Name

2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-10-4-2-3-8(5-10)12-13-9(7-17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHLUKAWQAXVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269706
Record name 2-(3-Methoxyphenyl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885272-50-4
Record name 2-(3-Methoxyphenyl)-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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